4-(Difluoromethoxy)-3-formylbenzoic acid

Beschreibung

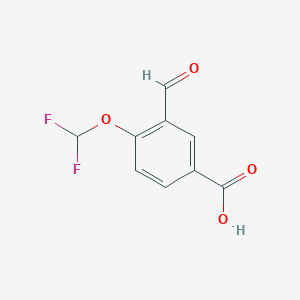

4-(Difluoromethoxy)-3-formylbenzoic acid is a benzoic acid derivative featuring a difluoromethoxy (-OCF₂H) group at the para position (C4) and a formyl (-CHO) group at the meta position (C3). Its molecular formula is C₉H₆F₂O₄, with a molecular weight of 216.13 g/mol (calculated). The compound combines the electron-withdrawing effects of the difluoromethoxy group with the reactivity of the aldehyde moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The difluoromethoxy group enhances metabolic stability and lipophilicity, while the formyl group enables further functionalization via nucleophilic addition or oxidation .

Eigenschaften

IUPAC Name |

4-(difluoromethoxy)-3-formylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O4/c10-9(11)15-7-2-1-5(8(13)14)3-6(7)4-12/h1-4,9H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYHMYHVBALDPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C=O)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-formylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the O-alkylation of 4-hydroxy-3-formylbenzoic acid with difluoromethylating agents. The reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of more efficient catalysts and reaction conditions. For example, the use of sodium hydroxide as a base in the final step of the synthesis has been shown to be more economical and scalable compared to other bases .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Difluoromethoxy)-3-formylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 4-(Difluoromethoxy)-3-carboxybenzoic acid.

Reduction: 4-(Difluoromethoxy)-3-hydroxymethylbenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(Difluoromethoxy)-3-formylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an inhibitor in various biological pathways.

Medicine: Studied for its potential therapeutic effects, particularly in the treatment of pulmonary fibrosis.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(Difluoromethoxy)-3-formylbenzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) in lung epithelial cells by reducing the phosphorylation levels of Smad2/3, which are key proteins in the TGF-β1 signaling pathway . This inhibition leads to decreased expression of proteins associated with fibrosis, such as α-SMA and collagen I .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Functional Group Analysis

Key analogues include:

Key Observations:

- Electron Effects : The difluoromethoxy group (-OCF₂H) is more electron-withdrawing than methoxy (-OCH₃) or cyclopropylmethoxy (-OCH₂C₃H₅), lowering the pKa of the benzoic acid moiety compared to analogues with electron-donating groups .

- Steric Influence : Bulky substituents (e.g., cyclopropylmethoxy in ) reduce solubility in polar solvents but improve membrane permeability.

- Reactivity: The formyl group in this compound allows for condensation reactions (e.g., forming Schiff bases), unlike non-aldehyde analogues like 4-fluoro-3-hydroxybenzoic acid .

Biologische Aktivität

4-(Difluoromethoxy)-3-formylbenzoic acid is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFO

- Molecular Weight : 208.15 g/mol

This compound features a benzoic acid backbone with a difluoromethoxy group and a formyl substituent, which may contribute to its unique biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realms of antimicrobial and anticancer properties. Below is a summary of its reported activities:

- Antimicrobial Activity : The compound has been investigated for its efficacy against various microbial strains, showing promising results in inhibiting growth.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, although detailed mechanisms remain to be fully elucidated.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancerous tissues.

- Receptor Modulation : It is hypothesized that this compound could modulate receptor activity related to pain and inflammation, similar to other compounds targeting EP receptors.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various benzoic acid derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The study highlighted the potential for further development as an anticancer agent due to its selective toxicity towards cancer cells while sparing normal cells.

Case Study: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were assessed against a panel of bacterial strains. The findings demonstrated that this compound exhibited notable activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.